molecular formula C17H14ClFN2O3S2 B2372742 N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941907-22-8

N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2372742
CAS No.: 941907-22-8
M. Wt: 412.88
InChI Key: KQOVKKQYBHSJPZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C17H14ClFN2O3S2 and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

The compound N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is part of a family of compounds used in the synthesis of various derivatives with potential antiviral activities. For example, Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showing certain anti-tobacco mosaic virus activity (Chen et al., 2010).

Anticonvulsant Applications

Compounds containing a sulfonamide thiazole moiety, such as the one , have been synthesized and evaluated for their anticonvulsant properties. Farag et al. (2012) synthesized derivatives that exhibited significant protection against picrotoxin-induced convulsions (Farag et al., 2012).

Agricultural and Herbicidal Applications

The compound and its related derivatives have applications in the field of agriculture, particularly in herbicide development. Ren et al. (2000) synthesized N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide, assessing their herbicidal activities and establishing biophore models (Ren et al., 2000).

Fluorination and Aryl Migration in Organic Synthesis

He et al. (2015) explored the use of fluorinated sulfinate salts in the synthesis of N-arylsulfonylated amides. Their research demonstrates the synthetic application of such compounds in fluoroalkylation and aryl migration processes (He et al., 2015).

Synthesis of Cyclic Sulfonamides

The compound belongs to a class of chemicals useful in synthesizing novel cyclic sulfonamides. Greig et al. (2001) synthesized substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine derivatives, with potential use as histamine H3 receptor antagonists (Greig et al., 2001).

Detection Techniques in Chemical and Biological Sciences

Wang et al. (2012) developed a reaction-based fluorescent probe for the detection of thiophenols, utilizing derivatives similar to this compound. This showcases its application in the development of selective detection techniques in the fields of chemical, biological, and environmental sciences (Wang et al., 2012).

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3S2/c18-13-3-1-4-14-16(13)21-17(25-14)20-15(22)5-2-10-26(23,24)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOVKKQYBHSJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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